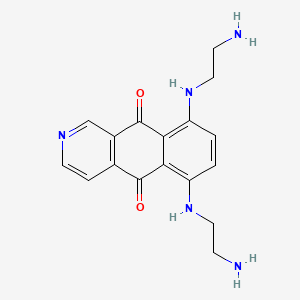
6-ニトロベラトアルデヒド
概要
説明
科学的研究の応用
2,3-Dimethyl-2,3-dinitrobutane has several scientific research applications:
Chemistry: Used as a model compound in studies of nitration and reduction reactions.
Biology: Employed in the development of detection systems for explosive materials.
作用機序
2,3-ジメチル-2,3-ジニトロブタンの作用機序は、光分解を起こす能力に関係しています。光を吸収し、より小さな分子に分解します。 この特性は、爆発物検知システムで利用されており、2,3-ジメチル-2,3-ジニトロブタンの存在は、その光分解生成物によって検出されます . その作用に関与する分子標的と経路には、非常に反応性が高く、さまざまな化学変換を起こすことができるニトロ基が含まれます。
生化学分析
Biochemical Properties
6-Nitroveratraldehyde interacts with various biomolecules in biochemical reactions. It acts as a potent and selective inhibitor of DNA-dependent protein kinase (DNA-PK) activity . DNA-PK is an enzyme involved in the non-homologous end-joining (NHEJ) pathway of double-stranded DNA break (DSB) repair . The nature of these interactions involves the inhibition of DNA-PK activity, thereby affecting the DNA repair process .
Cellular Effects
The effects of 6-Nitroveratraldehyde on cells are primarily related to its impact on DNA repair processes. By inhibiting DNA-PK activity, it affects the NHEJ pathway of DSB repair . This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 6-Nitroveratraldehyde exerts its effects through binding interactions with biomolecules, specifically DNA-PK. It acts as an inhibitor of this enzyme, thereby affecting the NHEJ pathway of DSB repair . This can lead to changes in gene expression as the DNA repair process is integral to maintaining genomic stability .
準備方法
合成経路と反応条件
2,3-ジメチル-2,3-ジニトロブタンの合成は、2,3-ジメチルブタンのニトロ化を伴います。一般的な方法の1つには、室温で反応容器にアセトン、水、触媒を加えることが含まれます。その後、アンモニアと過酸化水素を60~90℃で撹拌しながら反応系に加えます。系のpHは8~10に維持されます。反応が完了したら、混合物を冷却し、ろ過または遠心分離によって触媒を除去します。 得られた溶液は、アセトンを除去するために蒸発させ、冷却とろ過によって生成物を得ます .
工業生産方法
2,3-ジメチル-2,3-ジニトロブタンの工業生産は、同様の合成経路に従いますが、より大規模です。このプロセスでは、安全と効率性を確保するために、反応条件を慎重に制御する必要があります。 無毒の原料と穏やかなプロセス条件の使用により、2,3-ジメチル-2,3-ジニトロブタンの工業生産が実現可能かつ費用対効果が高くなります .
化学反応の分析
反応の種類
2,3-ジメチル-2,3-ジニトロブタンは、以下を含むさまざまな化学反応を起こします。
酸化: 2,3-ジメチル-2,3-ジニトロブタンは、特定の条件下で酸化され、さまざまなニトロ化合物を生成することができます。
還元: 2,3-ジメチル-2,3-ジニトロブタンの還元は、アミンやその他の還元生成物の生成につながります。
置換: 2,3-ジメチル-2,3-ジニトロブタンは、ニトロ基が他の官能基に置き換わる置換反応を起こすことができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。
還元: 水素化リチウムアルミニウムや水素ガスなどの還元剤が使用されます。
置換: 目的の生成物に応じて、さまざまな求核剤を置換反応に使用できます。
生成される主な生成物
これらの反応から生成される主な生成物には、さまざまなニトロ化合物、アミン、および2,3-ジメチルブタンの置換誘導体が含まれます。
科学研究への応用
2,3-ジメチル-2,3-ジニトロブタンは、いくつかの科学研究に適用されています。
化学: ニトロ化反応と還元反応の研究におけるモデル化合物として使用されます。
生物学: 爆発物の検知システムの開発に用いられます。
類似化合物との比較
2,3-ジメチル-2,3-ジニトロブタンは、その高い感度と揮発性においてユニークであり、爆発物の検出タグ剤として理想的です。類似の化合物には以下のようなものがあります。
2,4-ジニトロトルエン (DNT): 検出タグ剤として使用されますが、2,3-ジメチル-2,3-ジニトロブタンほど感度が高くありません。
ニトログリセリン: 非常に爆発性が高く、ダイナマイトに使用されますが、タグ剤として使用されることはありません。
トリニトロトルエン (TNT): 一般的に使用される爆発物ですが、検出タグ剤として使用されることはありません。
2,3-ジメチル-2,3-ジニトロブタンのユニークさは、極めて低濃度で検出できる点にあり、爆発物検出に非常に効果的です .
特性
IUPAC Name |
4,5-dimethoxy-2-nitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c1-14-8-3-6(5-11)7(10(12)13)4-9(8)15-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWSPWKXREVSQCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=O)[N+](=O)[O-])OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30174268 | |
| Record name | 6-Nitroveratraldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30174268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow powder; [Acros Organics MSDS] | |
| Record name | 6-Nitroveratraldehyde | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20125 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
20357-25-9 | |
| Record name | DMNB | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20357-25-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Nitroveratraldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020357259 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 20357-25-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65590 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Nitroveratraldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30174268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-nitroveratraldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.768 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-Nitroveratraldehyde | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3V2SVJ99E2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 6-nitroveratraldehyde?
A1: 6-Nitroveratraldehyde (full chemical name: 2,3-Dimethoxy-6-nitrobenzaldehyde) is an aromatic compound featuring a benzaldehyde core structure. While its molecular formula and weight are not explicitly mentioned in the provided abstracts, they can be deduced as C9H9NO5 and 211.17 g/mol, respectively, from its structure. Spectroscopic data, such as NMR or IR spectra, are not provided in the abstracts.
Q2: How is 6-nitroveratraldehyde used in organic synthesis?
A2: 6-Nitroveratraldehyde is a versatile building block in organic synthesis. It readily undergoes Knoevenagel condensation with compounds like 2-cyanoacetamide []. Additionally, it serves as a starting material for synthesizing various heterocyclic compounds, including indoles, cinnolines, and benzothiazine-3,1 derivatives [].
Q3: Can 6-nitroveratraldehyde be used in the development of photocontrolled drug delivery systems?
A3: Yes, a thioacetal ortho-nitrobenzaldehyde (TNB) photocage, synthesized from 6-nitroveratraldehyde, has been successfully employed for the photocontrolled release of doxorubicin (Dox) []. This approach demonstrates the potential of 6-nitroveratraldehyde derivatives in designing light-activated drug delivery systems.
Q4: How is 6-nitroveratraldehyde utilized in the synthesis of radiotracers?
A4: 6-Nitroveratraldehyde serves as a crucial precursor in the multi-step synthesis of 6-[18F]fluoro-L-DOPA (6-FDOPA), a radiotracer used in Positron Emission Tomography (PET) imaging [, ]. The synthesis involves the initial introduction of the [18F] label to 6-nitroveratraldehyde to form 6-[18F]fluoroveratraldehyde [].
Q5: What factors influence the yield of 6-[18F]fluoroveratraldehyde synthesis from 6-nitroveratraldehyde?
A5: Research has shown that the yield of 6-[18F]fluoroveratraldehyde is significantly affected by reaction parameters such as solvent, concentration of 6-nitroveratraldehyde, temperature, and reaction time []. Optimization of these parameters can lead to improved yields of this important radiolabeling precursor.
Q6: Are there any colorimetric applications of 6-nitroveratraldehyde derivatives?
A6: Yes, an azine derivative synthesized from 6-nitroveratraldehyde functions as a colorimetric and fluorometric "turn-off" chemosensor for formaldehyde detection []. This sensor exhibits a distinct color change from yellow to red upon interaction with formaldehyde, showcasing the potential of 6-nitroveratraldehyde-based compounds in sensing applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














